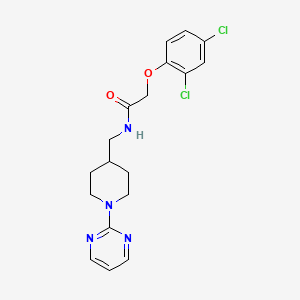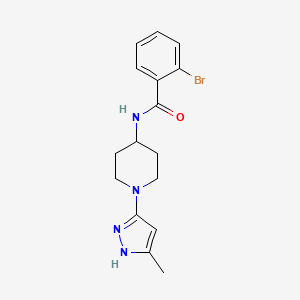![molecular formula C17H16ClNO3 B2808885 [(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate CAS No. 730255-63-7](/img/structure/B2808885.png)
[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” is an organic compound containing a carbamate group (carbamoyl) and a benzoate group. The carbamate group consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with substituents), while the benzoate group is a benzene ring attached to a carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a benzene ring (from the benzoate group), an ester linkage (also from the benzoate group), and a carbamate group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Carbamates and benzoates can undergo a variety of chemical reactions. Carbamates, for example, can react with acids to form amines and carbon dioxide . Benzoates can undergo hydrolysis under acidic conditions to form benzoic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates tend to be solid at room temperature, while benzoates can be either solids or liquids .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of α-Hydroxy and α-Chloro Benzyl Carbanion Equivalents : A study describes the use of ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions, which could relate to methods applicable for the synthesis or modification of compounds like “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” (Volonterio, Bravo, & Zanda, 2002).
Synthesis of Carbonates and Carbamates : Research on the preparation of carbonates and carbamates from 1-phenylethyl and other groups highlights methodologies that could be relevant for synthesizing or modifying compounds such as “this compound” (Kryczka, 2010).
Material Science Applications
- Polymer-Rare Earth Complexes : A study on the synthesis and fluorescence emission of polymer-rare earth complexes involving aryl carboxylic acid-functionalized polystyrene could offer insights into the potential applications of “this compound” in materials science, particularly in the development of novel luminescent materials (Gao, Fang, & Men, 2012).
Biological Activity
- Antimicrobial Activity of Derivatives : The synthesis and evaluation of antimicrobial activity for compounds derived from chlorobenzoate and related structures provide a basis for exploring the potential biological activities of “this compound” (Eldeab, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12(13-6-3-2-4-7-13)19-16(20)11-22-17(21)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAFSXYWOKZARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)
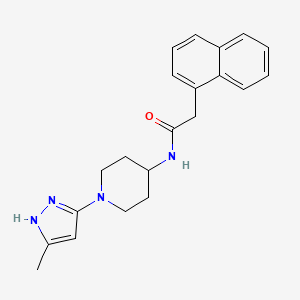
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)
![Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate](/img/structure/B2808807.png)
![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)
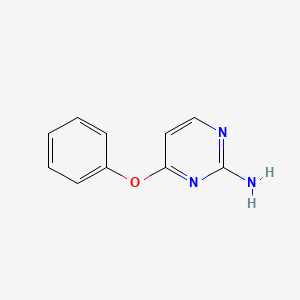
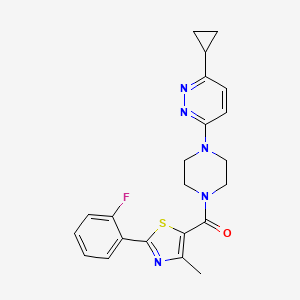
![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B2808814.png)


![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)
